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Compound of Interest

Compound Name: JNJ-28583867

Cat. No.: B10849625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: JNJ-28583867
JNJ-28583867 is a potent and selective dual-action ligand, characterized as both a histamine

H3 receptor (H3R) antagonist and a serotonin transporter (SERT) inhibitor.[1] Its unique

pharmacological profile suggests potential therapeutic applications in conditions where

modulation of both histaminergic and serotonergic systems is beneficial. This technical guide

provides a comprehensive overview of the in vitro binding affinity of JNJ-28583867, detailed

experimental methodologies for its characterization, and visualizations of the associated

signaling pathways.

Quantitative Binding Affinity Data
The in vitro binding profile of JNJ-28583867 has been determined through radioligand binding

assays, revealing high affinity for its primary targets. The compound also exhibits significant

selectivity for the serotonin transporter over other monoamine transporters.
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Target Species
Ligand/Ass
ay Type

Kᵢ (nM) Selectivity Reference

Histamine H₃

Receptor

(H₃R)

Human
Radioligand

Binding
10.6 - [1]

Serotonin

Transporter

(SERT)

Human
Radioligand

Binding
3.7

30-fold vs.

NET & DAT
[1]

Norepinephri

ne

Transporter

(NET)

Human
Radioligand

Binding

>111

(estimated)
- [1]

Dopamine

Transporter

(DAT)

Human
Radioligand

Binding

>111

(estimated)
- [1]

Note: The Kᵢ values for NET and DAT are estimated based on the reported 30-fold selectivity

for SERT over these transporters.[1] In broader screening panels against approximately 50

other targets, including various G-protein coupled receptors, ion channels, and transporters,

JNJ-28583867 displayed an IC₅₀ of greater than 10 µM, indicating a high degree of selectivity

for H3R and SERT.

Experimental Protocols
The following sections detail the generalized yet comprehensive methodologies for determining

the in vitro binding affinity and functional activity of JNJ-28583867 at the histamine H₃ receptor

and the serotonin transporter. These protocols are based on standard practices in the field for

characterizing such ligands.

Histamine H₃ Receptor (H₃R) Binding Assay
(Radioligand Competition)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to

compete with a radiolabeled ligand for binding to the H₃ receptor.
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1. Materials:

Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the
human histamine H₃ receptor.
Radioligand: [³H]-N-α-methylhistamine (a known H₃R agonist).
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Test Compound: JNJ-28583867 at various concentrations.
Non-specific Binding Control: A high concentration of a known H₃R ligand (e.g., 10 µM
Imetit).
Filtration Apparatus: 96-well glass fiber filter plates and a cell harvester.
Detection: Liquid scintillation counter and scintillation fluid.

2. Procedure:

In a 96-well plate, combine the cell membranes, [³H]-N-α-methylhistamine (at a
concentration near its K₋), and varying concentrations of JNJ-28583867.
For total binding wells, add assay buffer instead of the test compound.
For non-specific binding wells, add the non-specific binding control.
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach
equilibrium.
Terminate the incubation by rapid filtration through the glass fiber filter plates using a cell
harvester. This separates the bound radioligand from the unbound.
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound
radioligand.
Allow the filters to dry, then add scintillation fluid to each well.
Quantify the radioactivity on the filters using a liquid scintillation counter.

3. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the JNJ-28583867
concentration.
Determine the IC₅₀ value (the concentration of JNJ-28583867 that inhibits 50% of the
specific binding of the radioligand) from the resulting sigmoidal curve.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is
the concentration of the radioligand and K₋ is its dissociation constant.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b10849625?utm_src=pdf-body
https://www.benchchem.com/product/b10849625?utm_src=pdf-body
https://www.benchchem.com/product/b10849625?utm_src=pdf-body
https://www.benchchem.com/product/b10849625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10849625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Serotonin Transporter (SERT) Binding Assay
(Radioligand Competition)
This assay measures the affinity of a test compound for SERT by its ability to displace a known

radiolabeled SERT ligand.

1. Materials:

Cell Membranes: Membranes from HEK293 cells stably expressing the human serotonin
transporter.
Radioligand: [³H]-Citalopram or [³H]-Paroxetine (known high-affinity SERT inhibitors).
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.
Wash Buffer: Ice-cold assay buffer.
Test Compound: JNJ-28583867 at various concentrations.
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM
Fluoxetine).
Filtration and Detection: As described for the H₃R binding assay.

2. Procedure:

The procedure is analogous to the H₃R binding assay, with the substitution of SERT-
expressing cell membranes and the appropriate SERT radioligand.
Incubation is typically carried out at room temperature for 60 minutes.

3. Data Analysis:

Data analysis follows the same principles as the H₃R binding assay to determine the IC₅₀

and subsequently the Kᵢ value for JNJ-28583867 at the serotonin transporter.

Functional Assay: Histamine H₃ Receptor-Mediated
cAMP Inhibition
As an antagonist, JNJ-28583867 is expected to block the agonist-induced inhibition of cyclic

AMP (cAMP) production, a key signaling pathway for the Gi/o-coupled H₃ receptor.

1. Materials:

Cells: CHO or HEK293 cells stably expressing the human histamine H₃ receptor.
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Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a
phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
H₃R Agonist: Imetit or (R)-α-methylhistamine.
Adenylyl Cyclase Activator: Forskolin.
Test Compound: JNJ-28583867 at various concentrations.
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-
based).

2. Procedure:

Plate the cells in a 96-well plate and allow them to adhere.
Pre-incubate the cells with varying concentrations of JNJ-28583867 in stimulation buffer.
Add a fixed concentration of the H₃R agonist (typically at its EC₈₀) and a fixed concentration
of forskolin to all wells.
Incubate the plate at 37°C for 15-30 minutes to allow for cAMP production.
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the
detection kit.

3. Data Analysis:

Plot the measured cAMP levels against the logarithm of the JNJ-28583867 concentration.
The data will show that JNJ-28583867 dose-dependently reverses the agonist-induced
decrease in forskolin-stimulated cAMP levels.
From this functional antagonism curve, a pA₂ value can be calculated, which is a measure of
the antagonist's potency.

Functional Assay: Serotonin Transporter Uptake
Inhibition
This assay directly measures the ability of JNJ-28583867 to block the uptake of serotonin into

cells expressing SERT.

1. Materials:

Cells: HEK293 cells stably expressing the human serotonin transporter.
Radiolabeled Substrate: [³H]-Serotonin ([³H]-5-HT).
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
Wash Buffer: Ice-cold KRH buffer.
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Test Compound: JNJ-28583867 at various concentrations.
Non-specific Uptake Control: A high concentration of a known SERT inhibitor (e.g., 10 µM
Fluoxetine).
Detection: Scintillation counter.

2. Procedure:

Plate the cells in a 96-well plate.
Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of
JNJ-28583867 or vehicle.
Initiate the uptake by adding [³H]-5-HT to all wells.
Incubate at 37°C for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.
Terminate the uptake by rapidly washing the cells multiple times with ice-cold wash buffer.
Lyse the cells and measure the amount of intracellular radioactivity using a scintillation
counter.

3. Data Analysis:

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
Plot the percentage of inhibition of specific uptake against the logarithm of the JNJ-
28583867 concentration.
Determine the IC₅₀ value for the inhibition of serotonin uptake.

Signaling Pathways and Experimental Workflows
The dual mechanism of action of JNJ-28583867 involves two distinct molecular pathways. The

following diagrams illustrate these pathways and the workflow of the in vitro binding assays.
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Histamine H₃ Receptor Antagonism Pathway
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Serotonin Transporter Inhibition Pathway
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Radioligand Binding Assay Workflow
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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